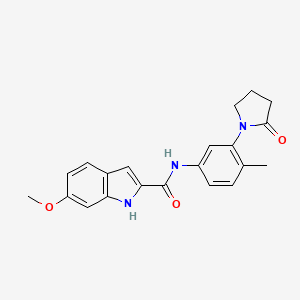

6-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1H-indole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1H-indole-2-carboxamide, also known as MMPI, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. MMPI is a selective inhibitor of a specific type of enzyme known as matrix metalloproteinase (MMP), which plays a crucial role in various physiological and pathological processes.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Novel Heterocyclic Systems : Research by Deady and Devine (2006) demonstrated the synthesis of novel heterocyclic systems starting from similar structured compounds. Their work led to the creation of new heterocyclic systems showing typical pyrrole-type reactivity, highlighting the synthetic versatility and potential of such compounds in creating diverse molecular architectures (Deady & Devine, 2006).

Bioreductive Anticancer Agents : A study by Cotterill et al. (1994) explored the synthesis and biological activity of indolequinones, similar in structure to the compound . Their findings underscored the potential of these compounds as bioreductive anticancer agents, offering insights into the therapeutic applications of such molecules (Cotterill et al., 1994).

Oxidative Cyclization-Alkoxycarbonylation : Bacchi et al. (2005) discussed the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation. This method produces derivatives with potential relevance in medicinal chemistry and drug development, showcasing the chemical versatility and potential utility of compounds with similar structural motifs (Bacchi et al., 2005).

Biological Applications and Potential

Antiprotozoal Agents : Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines with strong antiprotozoal activity. Their work demonstrates the potential of structurally related compounds in treating protozoal infections, highlighting the significance of such molecules in the development of new therapeutics (Ismail et al., 2004).

Alzheimer's Disease Phenotypes : Lee et al. (2018) reported on the development of 5-aroylindolyl-substituted hydroxamic acids, one of which showed promising results in ameliorating Alzheimer's disease phenotypes. This study underscores the therapeutic potential of compounds within the same structural family in neurodegenerative disease research (Lee et al., 2018).

Mécanisme D'action

Target of Action

The primary target of the compound “6-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1H-indole-2-carboxamide” is the GPBAR1 receptor . This receptor is a G protein-coupled bile acid receptor that plays a significant role in the regulation of lipid, glucose, and energy metabolism .

Mode of Action

The compound acts as a GPBAR1 agonist . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the GPBAR1 receptor, activating it .

Biochemical Pathways

The activation of the GPBAR1 receptor can lead to various downstream effects, influencing metabolic and inflammatory diseases . .

Result of Action

The activation of the GPBAR1 receptor by this compound may be beneficial in the treatment and prevention of metabolic and inflammatory diseases, particularly type II diabetes . .

Propriétés

IUPAC Name |

6-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-13-5-7-15(11-19(13)24-9-3-4-20(24)25)22-21(26)18-10-14-6-8-16(27-2)12-17(14)23-18/h5-8,10-12,23H,3-4,9H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXDAPNUWGBAOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(N2)C=C(C=C3)OC)N4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2863062.png)

![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2863067.png)

![2-[3-Cyclopropyl-6-(2-thienyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2863070.png)

![4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2863077.png)

![Methyl 4-azaspiro[2.5]octane-7-carboxylate hcl](/img/structure/B2863078.png)

![2-((4-fluorophenyl)thio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2863080.png)

![4-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2863081.png)